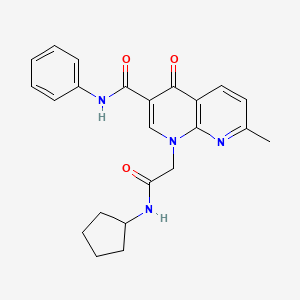

1-(2-(cyclopentylamino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

The compound 1-(2-(cyclopentylamino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide belongs to the 1,8-naphthyridine class, a scaffold known for diverse pharmacological activities, including antihistaminic, antimicrobial, and central nervous system modulation . Its structure features a 1,8-naphthyridine core substituted at position 1 with a 2-(cyclopentylamino)-2-oxoethyl group, a 7-methyl group, and a phenyl carboxamide at position 2. This combination of substituents distinguishes it from other analogues, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-15-11-12-18-21(29)19(23(30)26-17-7-3-2-4-8-17)13-27(22(18)24-15)14-20(28)25-16-9-5-6-10-16/h2-4,7-8,11-13,16H,5-6,9-10,14H2,1H3,(H,25,28)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQVBLTUDVKOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCC3)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(cyclopentylamino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the cyclopentylamino group: This step involves the reaction of the naphthyridine intermediate with cyclopentylamine under controlled conditions.

Attachment of the phenyl group: This can be done through a substitution reaction using a phenylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(cyclopentylamino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of derivatives related to this compound. Notably, compounds containing the cyclopentylamino moiety have shown promising results against various cancer cell lines:

| Cancer Cell Line | Inhibition (%) | Reference |

|---|---|---|

| Caco-2 | 20–65% | |

| MDA-MB-231 | 20–65% | |

| SK-MEL-30 | 20–65% | |

| PANC-1 | Variable | |

| U-118 MG | Variable |

In a comparative study, several derivatives were synthesized and tested for their efficacy against these cell lines. The compound with the cyclopentylamino group exhibited significant cytotoxicity, particularly in Caco-2 and MDA-MB-231 cells, indicating its potential as an anticancer agent.

Anti-inflammatory Properties

In addition to anticancer effects, there is emerging evidence that compounds related to this structure may possess anti-inflammatory properties. The ability to modulate inflammatory pathways could make them valuable in treating conditions characterized by chronic inflammation.

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound and its derivatives:

- Study on Anticancer Activity :

- Study on Mechanism of Action :

- Comparative Efficacy Study :

Mechanism of Action

The mechanism of action of 1-(2-(cyclopentylamino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The 7-methyl group may improve metabolic stability compared to halogenated derivatives (e.g., 7-chloro/fluoro in ), which are more electronegative and prone to oxidative metabolism.

Physical and Spectroscopic Properties

Notable Differences:

- The cyclopentyl group in the target compound would show distinct aliphatic proton signals (δ 1.5–2.0) compared to aromatic protons in chlorophenyl derivatives .

- Higher molecular weight (~455 vs. 424 for 5a4) suggests reduced solubility in aqueous media, which may necessitate formulation adjustments .

Antihistaminic Activity

Central Nervous System Effects

- 7-Benzyl-1-ethyl-... (NCA) exhibited locomotor stimulation via norepinephrine modulation . The target compound’s 7-methyl group may reduce CNS penetration compared to benzyl substituents.

Antimicrobial Potential

- Fluorinated derivatives (e.g., 7-chloro-6-fluoro-...) showed enhanced antibacterial activity due to increased electronegativity and membrane penetration .

Biological Activity

1-(2-(cyclopentylamino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide, commonly referred to as a naphthyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a naphthyridine core, a cyclopentylamino group, and a phenyl substituent. The exploration of its biological activity encompasses various aspects such as antitumor, anti-inflammatory, and antibiotic properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C24H26N4O3 |

| Molecular Weight | 418.5 g/mol |

| CAS Number | 1251694-37-7 |

Antitumor Activity

Research indicates that naphthyridine derivatives exhibit moderate to significant cytotoxic effects against various tumor cell lines. A study focusing on structurally similar compounds found that modifications at the N-1 and C-7 positions of the naphthyridine structure can enhance antitumor activity. Specifically, derivatives with a thiazolyl group at the N-1 position demonstrated superior efficacy compared to others .

In vitro assays showed that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutics like etoposide. For instance, the compound AT-3639 was noted for its effectiveness in both in vitro and in vivo models .

Anti-inflammatory Activity

The anti-inflammatory potential of naphthyridine derivatives has also been explored. One derivative demonstrated the ability to significantly inhibit lipopolysaccharide (LPS)-induced expression of proinflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (J774A.1). This inhibition was linked to the suppression of the NF-kB signaling pathway, a critical mediator of inflammation . The compound also showed promising results in vivo by improving symptoms in LPS-induced acute lung injury models .

Antibiotic Modulation

The search for new antibacterial agents has intensified due to rising antibiotic resistance. Naphthyridine derivatives have been evaluated for their ability to enhance the efficacy of existing antibiotics. Studies have shown that these compounds can potentiate the activity of fluoroquinolones against resistant strains of bacteria like E. coli and S. aureus .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets, including enzymes and receptors involved in cell proliferation and inflammatory responses.

Case Studies

Several studies have documented the biological effects of naphthyridine derivatives:

- Antitumor Efficacy : A series of 1,7-disubstituted naphthyridines were tested against human tumor cell lines, leading to the identification of several promising candidates with significant cytotoxicity .

- Inflammation Studies : In a model of acute lung injury, a derivative showed reduced pulmonary edema and improved survival rates in treated mice .

- Antibiotic Synergy : Research demonstrated that combining naphthyridine derivatives with traditional antibiotics resulted in enhanced antibacterial activity against resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.